2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a triazole ring and a cyclohexane carboxylic acid group. This compound is a white crystalline solid with high solubility in water. It is commonly used as a precursor in the synthesis of various organic compounds, including pesticides and herbicides .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which our compound belongs, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and carbohydrate metabolism.
Mode of Action
Based on its structural similarity to other 1,2,4-triazoles, it can be inferred that it may interact with its targets (such as kinases, lysine-specific demethylase 1, and acidic mammalian chitinase) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Given its potential targets, it can be hypothesized that this compound may influence pathways related to cell signaling, gene expression, and carbohydrate metabolism .
Result of Action
Based on its potential inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase, it can be inferred that this compound may alter cell signaling, gene expression, and carbohydrate metabolism .
Preparation Methods
The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Industrial production methods often utilize microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazol-5-acetic acid: This compound also contains a triazole ring and is used in similar applications.
3-ethylcarboxyl-5-amino-1,2,4-triazole: Another triazole derivative with comparable properties and uses.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability, this compound is used in energetic materials.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a cyclohexane carboxylic acid group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h5-6H,1-4H2,(H,14,15)(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKMWVBNYZQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(=NN2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.